2-Bromo-4-(2-fluoroethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-bromo-4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOINNSRNYUXIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination Using Dibromohydantoin
Adapted from large-scale syntheses of 2-bromo-4-fluorobenzaldehyde, this method employs dibromohydantoin (DBH) as the brominating agent in a mixed acidic solvent system.
Procedure :
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Dissolve 4-(2-fluoroethoxy)benzaldehyde in a trifluoroacetic acid (TFA)/H2SO4 mixture (5:1 v/v).
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Add DBH (1.0–1.2 equivalents) at 0°C, then warm to 50°C for 8–48 hours.
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Quench with ice water and extract with n-hexane.
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Purify via reduced-pressure distillation.
Optimized parameters :
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Acid ratio : TFA/H2SO4 (5:1 v/v)
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Temperature : 50°C
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Reaction time : 48 hours (two-stage DBH addition)
The acidic medium polarizes the aldehyde group, directing electrophilic bromination to the ortho position through resonance stabilization of the intermediate sigma complex.
N-Bromosuccinimide (NBS) in Sulfuric Acid
An alternative protocol uses NBS in concentrated H2SO4, enabling bromination under milder conditions.
Steps :
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Suspend 4-(2-fluoroethoxy)benzaldehyde in H2SO4 (0.1–1.0 M).
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Add NBS (1.05 equivalents) at 30°C, stirring for 24–72 hours.
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Extract with toluene and wash with saturated NaHCO3.
Performance metrics :
NBS generates bromonium ions (Br⁺) in situ, which undergo electrophilic attack at the electron-rich ortho position.
Comparative Analysis of Bromination Methods
Critical Factors Influencing Regioselectivity
Electronic Effects of Substituents
The electron-withdrawing aldehyde group (-CHO) deactivates the aromatic ring, favoring electrophilic substitution at positions ortho and para. The 2-fluoroethoxy group (-OCH2CH2F), being weakly electron-donating via resonance, further directs bromination to the ortho position relative to the aldehyde.
Solvent and Acid Effects
Strong acids like H2SO4 enhance electrophilicity of brominating agents while protonating the aldehyde oxygen, increasing ortho-directing effects. Polar aprotic solvents (e.g., TFA) stabilize charged intermediates, improving reaction kinetics.
Purification and Characterization
Crude product purification typically involves:
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Liquid-liquid extraction : n-Hexane or toluene removes polar impurities.
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Distillation : Reduced-pressure distillation (0.1–1.0 mmHg, 80–90°C) isolates the target compound.
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Chromatography : Flash chromatography (hexane/EtOAc 9:1) resolves residual regioisomers.
Characterization data :
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1H NMR (CDCl3): δ 10.01 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 1H, ArH), 7.12 (d, J=2.4 Hz, 1H, ArH), 6.98 (dd, J=8.4, 2.4 Hz, 1H, ArH), 4.85–4.78 (m, 2H, OCH2), 4.65–4.60 (m, 2H, CH2F).
Industrial-Scale Considerations
For kilogram-scale production, the DBH method is preferred due to:
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Lower reagent costs compared to NBS
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Compatibility with continuous flow reactors
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Simplified waste management (hydantoin is non-toxic)
A patented protocol demonstrates:
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Reactor size : 100 L autoclave
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Throughput : 6.24 kg 4-(2-fluoroethoxy)benzaldehyde → 8.63 kg product
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Purity : >98% after distillation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-fluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.
Oxidation: 2-Bromo-4-(2-fluoroethoxy)benzoic acid.
Reduction: 2-Bromo-4-(2-fluoroethoxy)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Fluorinated Drugs
2-Bromo-4-(2-fluoroethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals. Fluorine-containing compounds are known for their enhanced metabolic stability and bioactivity. This compound is particularly valuable in the production of prostaglandin D2 inhibitors, which have therapeutic implications in treating inflammatory diseases and conditions related to reproductive health .
1.2 Antidepressants and Neurological Agents
Another significant application is in the synthesis of benzylamine derivatives, which are utilized in treating depression and other neurological disorders. The introduction of fluorine into these compounds often improves their pharmacokinetic properties, making them more effective as therapeutic agents .
Agrochemical Applications
2.1 Pesticide Intermediates
The compound is also employed in the synthesis of various pesticide intermediates. Fluorinated pesticides tend to exhibit increased potency and selectivity against specific pests, which can lead to reduced environmental impact due to lower application rates .
Synthesis Methodologies
Research has documented various methodologies for synthesizing this compound, often involving metal halogen exchange or formylation techniques. These processes are optimized for high yield and purity, which are critical for subsequent applications in drug development .
Studies have investigated the biological activity of derivatives obtained from this compound. For instance, compounds synthesized from this intermediate have shown promising results in antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential for new antimalarial drugs .
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of prostaglandin inhibitors | Enhanced therapeutic efficacy |
| Synthesis of antidepressants | Improved pharmacokinetics | |
| Agrochemicals | Pesticide intermediates | Increased potency and selectivity |
| Research | Antiplasmodial compounds | Potential for new antimalarial therapies |
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-fluoroethoxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-4-(2-fluoroethoxy)benzaldehyde with structurally related brominated/fluorinated benzaldehydes:
Key Research Findings
Synthetic Versatility : The target compound’s fluoroethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling efficient participation in microwave-assisted reactions, as seen in analogous catalytic oxidations .
Volatility Profile : Unlike simpler aldehydes (e.g., benzaldehyde), bromo/fluoro substitution reduces volatility, as observed in VOC analyses .
Biological Activity
2-Bromo-4-(2-fluoroethoxy)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom and a fluoroethoxy group attached to a benzaldehyde moiety. These substituents influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of compounds similar to this compound, particularly those containing the 2-fluoroethoxy group. For instance, chalcones with this substituent demonstrated significant inhibitory effects on Plasmodium species, with IC50 values ranging from 6.5 µg/mL to 20 µg/mL .
Cytotoxicity
Research indicates that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. The presence of the fluoroethoxy group enhances the compound's ability to induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antimalarial Efficacy : A study synthesized several chalcones derived from benzaldehydes, including those with the 2-fluoroethoxy group. The results indicated that compounds with this modification showed improved antiplasmodial activity compared to their non-fluorinated counterparts .
- Cytotoxicity Assessment : A comparative analysis was conducted on various substituted benzaldehydes, revealing that those with halogenated ethoxy groups exhibited enhanced cytotoxic effects against human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Tables
| Compound Name | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| This compound | TBD | Antiplasmodial |
| Chalcone A | 8.0 | Antiplasmodial |
| Chalcone B | 6.5 | Antiplasmodial |
| Non-Fluorinated Analog | >20 | Antiplasmodial |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(2-fluoroethoxy)benzaldehyde in laboratory settings?
The compound is typically synthesized via halogenation and etherification reactions. A common approach involves:
- Step 1 : Bromination of 4-hydroxybenzaldehyde derivatives using reagents like or .
- Step 2 : Introduction of the 2-fluoroethoxy group via nucleophilic substitution or Mitsunobu reaction. For example, reacting 4-bromo-2-hydroxybenzaldehyde with 2-fluoroethyl bromide in the presence of a base like .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using (e.g., aromatic proton splitting patterns) and .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Methods :
- GC-MS : Quantify residual solvents and detect byproducts (e.g., unreacted aldehydes) .
- NMR Spectroscopy : , , and NMR confirm substitution patterns. For instance, the aldehyde proton appears as a singlet near 10 ppm, while fluorine coupling splits adjacent signals .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELX software for structure refinement) .
Q. What safety protocols are essential for handling this compound?
- Hazards : Limited toxicological data exist, but brominated aldehydes are often irritants.
- Precautions :
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the bromine site.
- Transition State Modeling : Simulate Suzuki-Miyaura coupling pathways with Pd catalysts to optimize reaction conditions (e.g., ligand selection, solvent polarity) .
- Case Study : A study on 2-bromo-4-trifluoromethoxybenzaldehyde used DFT to explain regioselective Heck coupling outcomes .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Multi-Technique Cross-Validation :
Q. What challenges arise in regioselective functionalization of this compound for heterocyclic synthesis?
- Competing Reactivity : The bromine atom may undergo unintended elimination or participate in Ullmann-type couplings.
- Mitigation :
Q. How does the 2-fluoroethoxy group influence the electronic properties of the benzaldehyde core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
